molecular formula C13H19BrN2 B1525155 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine CAS No. 1220017-15-1

5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine

Cat. No. B1525155
CAS RN: 1220017-15-1
M. Wt: 283.21 g/mol
InChI Key: VPSFXKAONTZEKE-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C13H19BrN2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of a pyridine ring. The 2nd carbon of the ring is attached to a piperidine ring, which is further substituted with an ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .

Scientific Research Applications

Radiosensitizing Agent in Cancer Treatment

5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine, also known as 5-bromodeoxyuridine (BrdUrd), has been explored as a radiosensitizing agent in the treatment of cancer, particularly gliomas. BrdUrd demonstrates linear pharmacokinetics, making it a potential candidate for optimization in clinical settings. A study revealed the pharmacological evaluations of BrdUrd, highlighting the drug's potential as a radiosensitizer when delivered through intravenous infusion (Russo et al., 1984).

Study of Cell Kinetics in Malignancies

5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine (BrdUrd) is utilized in the study of cell kinetics in various malignancies. The compound is incorporated into the DNA of proliferating cells, enabling researchers to measure cell kinetics parameters like the BrdUrd-labeling index and DNA synthesis time. The method, which involves in vivo BrdUrd infusion coupled with flow cytometry, offers a reliable way to study kinetic properties in clinical trials, particularly for planning radio- and/or chemotherapy (Riccardi et al., 1988).

Examination of Cell Kinetics in Aberrant Crypts

Researchers have used 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine (BrdUrd) to study the cell kinetics of aberrant crypts (ACF) in the human colon, which are considered early events in colon cancer development. By administering BrdUrd prior to surgery and analyzing it through immunohistochemical methods, researchers observed increased proliferative activity in ACF, providing insights into the early stages of colon cancer development (Roncucci et al., 1993).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-3-12-6-4-5-7-16(12)13-10(2)8-11(14)9-15-13/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFXKAONTZEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230066
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220017-15-1
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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